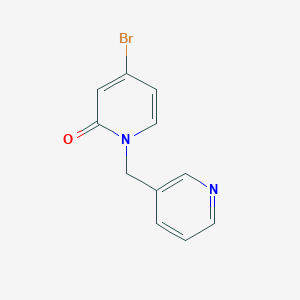
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The bromine atom could be introduced through a halogenation reaction .Chemical Reactions Analysis
As a halogenated compound, “4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” could undergo various reactions such as nucleophilic substitution or elimination reactions. The presence of the pyridine ring could also enable it to participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Metal Binding and Spin Transition
The compound 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has been utilized in synthesizing complex ligands for metal binding. A notable example involves the reaction with dipicolylamine yielding a ligand that binds palladium or platinum exclusively by the dipicolylamino moiety. These compounds have been studied for their spin transition properties, showing gradual thermal spin transitions upon cooling, indicating potential applications in materials science for temperature sensors or memory storage devices (Tovee et al., 2010).
Synthesis of Biologically Active Compounds
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one serves as an important intermediate in synthesizing biologically active compounds. It has been part of a synthetic pathway to create derivatives with potential biological activities, highlighting its role in medicinal chemistry for developing new therapeutic agents (Wang et al., 2016).
Photophysical Properties and Photoinduced Processes
The related structural analogs of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been examined for their photophysical properties, such as photoinduced tautomerization and proton transfer. These studies provide insights into their potential applications in designing optoelectronic devices, such as sensors and switches, by exploiting their unique photoreactive properties (Vetokhina et al., 2012).
Luminescent Materials
Compounds derived from 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been explored for their luminescent properties, especially in the development of coordination polymers. These materials exhibit solvent-dependent photoluminescence, making them suitable candidates for fluorescence-responsive sensors. Their ability to selectively detect metal ions like Cr(III) and Cr(VI) underlines their utility in environmental monitoring and analytical chemistry (Tsai et al., 2022).
Antimicrobial and Antifungal Applications
The synthetic versatility of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one allows for the creation of novel derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, offering a pathway toward new antimicrobial agents with potential applications in treating infectious diseases (Bogdanowicz et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-5-14(11(15)6-10)8-9-2-1-4-13-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHDLSOOKUBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

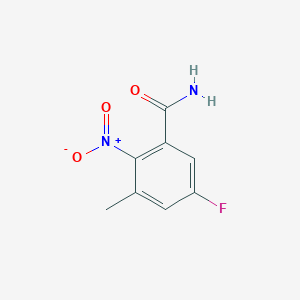
![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)
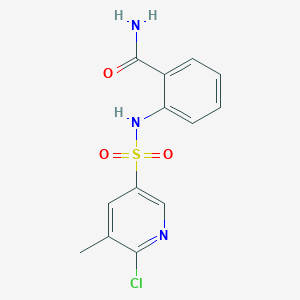
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
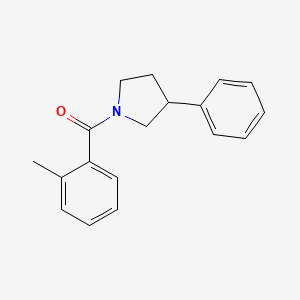
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)
![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)
![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)

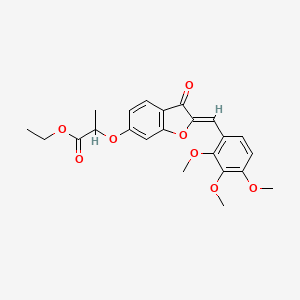
![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)